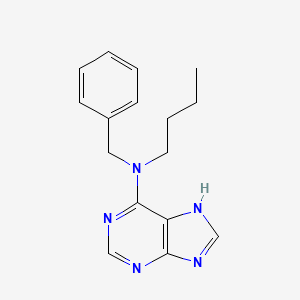

N-benzyl-N-butyl-9H-purin-6-amine

Description

Significance of Purine (B94841) Derivatives as a Promising Scaffold in Drug Discovery

Purine derivatives have established themselves as a cornerstone of medicinal chemistry, demonstrating a remarkable versatility that has led to their use in a wide array of therapeutic areas. nih.goveurekaselect.com The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, provides a unique structural foundation that can be readily modified to interact with a multitude of biological targets. researchgate.netresearchgate.net This adaptability has resulted in the development of purine-based drugs for conditions ranging from cancer and viral infections to autoimmune disorders and cardiovascular diseases. nih.govmdpi.com

The success of purine derivatives in drug discovery can be attributed to several key factors. Their structural similarity to endogenous purines, such as adenine (B156593) and guanine (B1146940), allows them to interact with enzymes and receptors involved in fundamental cellular processes. nih.gov Furthermore, the purine ring system can be chemically modified at various positions, enabling the fine-tuning of a compound's pharmacological properties. researchgate.netrsc.org This has allowed researchers to develop highly specific and potent drugs with improved therapeutic profiles. The ongoing exploration of purine analogs continues to yield new drug candidates, solidifying their status as a privileged scaffold in the pharmaceutical sciences. nih.goveurekaselect.com

Overview of the Purine Ring System and its Biological Importance

The purine ring system is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. researchgate.netresearchgate.net This fundamental structure is the parent compound for a vast family of naturally occurring and synthetic molecules that are essential for life. In nature, the most prominent purines are adenine and guanine, which are fundamental building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.orgnih.gov

Beyond their role in genetics, purines are integral to cellular metabolism and signaling. wikipedia.orgnih.gov Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, driving countless biochemical reactions. nih.govutah.edu Purine derivatives also function as signaling molecules, with compounds like cyclic adenosine monophosphate (cAMP) acting as second messengers in intracellular signal transduction pathways. nih.govwikipedia.org Furthermore, purines can act as neurotransmitters, modulating neuronal activity through their interaction with purinergic receptors. wikipedia.org The central role of purines in these fundamental biological processes underscores their importance as a target for therapeutic intervention.

Historical Context and Recent Advancements in Purine-Based Chemical Biology Research

The history of purine research is deeply intertwined with the foundations of biochemistry and molecular biology. The initial discovery and characterization of purines in the 19th century paved the way for understanding their critical roles in biological systems. A significant milestone was the elucidation of the structure of DNA, which highlighted the central importance of adenine and guanine in heredity.

In recent years, the field of purine-based chemical biology has witnessed significant advancements. Innovations in synthetic chemistry have enabled the creation of vast libraries of novel purine derivatives with diverse substitutions. researchgate.netrsc.org These synthetic efforts, coupled with high-throughput screening technologies, have accelerated the identification of new bioactive compounds. Furthermore, a deeper understanding of the biological targets of purine derivatives, including kinases, polymerases, and G-protein coupled receptors, has facilitated the rational design of more selective and effective drugs. nih.govmdpi.com Modern research continues to explore the therapeutic potential of purine-based compounds in areas such as immunometabolism and host-microbe interactions, opening new avenues for drug discovery. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-butyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-2-3-9-21(10-13-7-5-4-6-8-13)16-14-15(18-11-17-14)19-12-20-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGQHFDSZHIZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N Benzyl N Butyl 9h Purin 6 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For a compound like N-benzyl-N-butyl-9H-purin-6-amine, both ¹H and ¹³C NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify all unique proton environments in the molecule. For the target compound, one would expect to observe distinct signals for the protons on the purine (B94841) ring (at C2 and C8), the benzyl (B1604629) group (aromatic and methylene (B1212753) protons), and the butyl group (methylene and methyl protons). The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal would confirm the connectivity. For instance, the methylene protons of the benzyl group would likely appear as a singlet, while the protons of the butyl chain would show characteristic multiplets due to coupling with adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of the purine core and the attached benzyl and butyl groups. The chemical shifts of the carbon atoms in the purine ring are particularly diagnostic of the substitution pattern. nih.gov For example, the carbons C2, C4, C5, C6, and C8 would each give a distinct signal, and their positions would shift based on the electronic effects of the N-benzyl-N-butylamino substituent. nih.govrsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Moieties Note: These are estimated values based on data for analogous structures like benzylamine (B48309) and butylamine (B146782) and not experimental data for the title compound.

| Functional Group | Carbon Atom | Predicted Chemical Shift (ppm) |

| Purine Ring | C2, C4, C5, C6, C8 | 115 - 160 |

| Benzyl Group | Aromatic C | 127 - 140 |

| Methylene (CH₂) | ~48 | |

| Butyl Group | Methylene (CH₂) | 20 - 45 |

| Methyl (CH₃) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is an indispensable technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₆H₁₉N₅), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique helps differentiate the target compound from other molecules that might have the same nominal mass.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H Stretching: A peak around 3300-3500 cm⁻¹ corresponding to the N-H bond on the purine ring. wpmucdn.com

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹ for the benzyl methylene and butyl groups. researchgate.net

C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the purine and benzene (B151609) rings.

C-N Stretching: Absorptions in the 1020-1350 cm⁻¹ range. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide a definitive three-dimensional model of its molecular structure. This powerful technique elucidates precise bond lengths, bond angles, and torsion angles. For purine analogues like N-Benzyl-9-isopropyl-9H-purin-6-amine, studies have revealed how the molecules pack in the solid state, identifying key intermolecular interactions such as hydrogen bonds and π–π stacking that stabilize the crystal lattice. nih.govresearchgate.net Such analysis would reveal the conformation of the benzyl and butyl groups relative to the purine ring system.

Table 2: Crystallographic Data for the Analogue N-Benzyl-9-isopropyl-9H-purin-6-amine nih.govresearchgate.net Note: This data is for a related analogue and NOT for this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇N₅ |

| Molecular Weight | 267.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9926 (5) |

| b (Å) | 21.1673 (7) |

| c (Å) | 11.2622 (6) |

| β (°) | 114.274 (5) |

| Volume (ų) | 2823.5 (2) |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for separating it from byproducts or isomers. A method would be developed using a suitable stationary phase (e.g., C18 column) and a mobile phase, likely a mixture of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution. sielc.com The compound's retention time under specific conditions would be a key identifier, and the peak's area would be used to quantify its purity. For N-substituted purines, HPLC is also crucial for separating potential regioisomers that may form during synthesis, such as N7- vs. N9-alkylated purines.

Structure Activity Relationship Sar Studies of N Benzyl N Butyl 9h Purin 6 Amine Analogues

Modulatory Effects of N6-Substituents on Biological Activity

The substituent at the N6-position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of N-benzyl-N-butyl-9H-purin-6-amine analogues. The nature of this substituent can significantly influence the compound's affinity and efficacy at its target receptors.

Research on related N6-substituted adenosine (B11128) derivatives has shown that the size, shape, and electronic properties of the N6-substituent are crucial determinants of activity. For instance, studies on a series of N6-substituted adenosines have demonstrated that N6-arylmethyl analogues, including those with substituted benzyl (B1604629) groups, tend to exhibit higher potency in binding to A1 and A3 adenosine receptors compared to A2A receptors. nih.gov The introduction of a chloro substituent on the benzyl ring, for example, was found to decrease efficacy, with the position of the chloro group influencing the extent of this reduction. nih.gov

A series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) revealed that various amine substitutions at the C6 position led to compounds with notable antifungal activities. researchgate.net This underscores the importance of the N6-substituent in defining the therapeutic potential of this class of molecules.

| N6-Substituent | Observed Effect on Biological Activity (in related adenosine analogues) | Reference |

| Substituted Benzyl | Tended to be more potent in binding to A1 and A3 vs. A2A adenosine receptors. | nih.gov |

| Chloro-substituted Benzyl | Decreased efficacy, with the position of the chloro group being a determining factor. | nih.gov |

| Various Amines | Resulted in compounds with significant antifungal activity. | researchgate.net |

Impact of N9-Substituents (e.g., Benzyl and Butyl Groups) on Pharmacological Profiles

Studies on N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives have highlighted the significance of the N9-substituent for cytokinin activity. nih.gov The introduction of various alkyl chains terminated by different functional groups at the N9 position led to a range of biological responses. nih.gov This suggests that the N9-position is a key site for modification to fine-tune the activity of these purine derivatives.

In the context of this compound, the presence of both a benzyl and a butyl group at the N9 position (assuming a typographical error in the compound name and it refers to N6, N9-disubstitution) would contribute to a specific pharmacological profile. The benzyl group can provide aromatic interactions, while the butyl group offers a flexible aliphatic chain that can adapt to hydrophobic regions of a binding pocket. Research on a series of 9-substituted O6-benzylguanine derivatives showed that activity was preserved with a variety of substituent groups at the N9 position. nih.gov

The regiochemistry of substitution is also crucial. Studies have shown that substitution at the N7 position of the purine ring can lead to a complete loss of activity in certain contexts, emphasizing the importance of the N9-substitution pattern. nih.gov

| N9-Substituent | Observed Effect on Biological Activity (in related purine analogues) | Reference |

| Various Alkyl Chains | Modulated cytokinin activity in N6-substituted purines. | nih.gov |

| Variety of Groups | Activity was preserved in a series of O6-benzylguanine derivatives. | nih.gov |

| N7-Substitution | Led to a complete loss of activity in certain O6-benzylguanine analogues. | nih.gov |

Influence of Substitutions at Purine Ring Carbon Atoms (C2, C8) on Efficacy and Selectivity

Modifications at the carbon atoms of the purine ring, specifically at the C2 and C8 positions, offer another avenue to modulate the efficacy and selectivity of this compound analogues.

The introduction of substituents at the C2 position can significantly impact the electronic distribution within the purine ring and introduce new points of interaction with a biological target. For example, the synthesis of various 6,8,9-trisubstituted and 2,6,8,9-tetrasubstituted purine analogues has been explored to generate compounds with diverse biological activities. mdpi.com

Similarly, the C8 position is a viable site for modification. Direct C-H arylation at the C8 position of adenine (B156593) derivatives has been successfully achieved, leading to the synthesis of novel analogues. mdpi.com These modifications can influence the planarity of the purine system and introduce steric bulk that can enhance selectivity for a particular receptor subtype.

While specific data on the effects of C2 and C8 substitutions on this compound is scarce, the general principles of purine chemistry suggest that such modifications would have a profound impact on the compound's pharmacological profile. For instance, in a study of O6-substituted purine derivatives, the presence of a 2-amino group was found to be a requirement for efficient activity in depleting human O6-alkylguanine-DNA alkyltransferase. nih.gov

| Position of Substitution | Potential Impact on Biological Activity | Reference |

| C2 | Can alter the electronic properties of the purine ring and introduce new interaction points. | mdpi.com |

| C8 | Can influence the planarity and steric profile of the molecule, potentially enhancing selectivity. | mdpi.com |

| C2 (with an amino group) | Found to be essential for the activity of certain O6-substituted purine derivatives. | nih.gov |

Conformational Analysis and Steric Hindrance Effects on Receptor Binding

The three-dimensional conformation of this compound analogues is a critical factor governing their interaction with biological targets. Conformational analysis provides insights into the preferred spatial arrangement of the molecule, which in turn dictates its ability to fit into a receptor's binding pocket.

The crystal structure of a closely related compound, N-benzyl-9-isopropyl-9H-purin-6-amine, reveals important conformational features. scielo.org.mx The dihedral angles between the purine and benzene (B151609) rings are significant, indicating a non-planar arrangement. scielo.org.mx This twisted conformation can be crucial for optimal binding, as it may allow the molecule to interact with multiple sub-pockets within a receptor.

Steric hindrance, arising from the size and spatial arrangement of the substituents, also plays a major role. The bulk of the N-benzyl and N-butyl groups at the N6 and/or N9 positions will create a specific steric footprint. This can either be beneficial, by promoting a tighter fit in a large binding pocket, or detrimental, by preventing access to a smaller binding site.

The flexibility of the butyl chain allows for conformational adaptability, which can be an advantage in binding to different receptor subtypes. In contrast, the more rigid benzyl group provides a defined orientation for aromatic interactions. The balance between these steric and conformational factors is key to achieving high affinity and selectivity.

| Conformational Feature | Impact on Receptor Binding | Reference |

| Dihedral angle between purine and benzyl rings | A non-planar conformation may allow for interaction with multiple receptor sub-pockets. | scielo.org.mx |

| Steric bulk of substituents | Influences the fit within the receptor binding site, affecting affinity and selectivity. | |

| Flexibility of butyl chain | Allows for conformational adaptation to different receptor environments. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the potency of novel analogues and provide insights into the key molecular descriptors that drive activity. nih.gov

For a series of this compound analogues, a QSAR study would typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the measured biological activity using statistical methods like multiple linear regression or more advanced machine learning algorithms. chemmethod.com

A successful QSAR model for this compound analogues could identify the optimal combination of substituents at the N6, N9, C2, and C8 positions to maximize biological potency and selectivity. This would significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

| QSAR Descriptor Type | Potential Influence on Biological Potency | Reference |

| Electronic (e.g., partial charges) | Governs electrostatic interactions with the receptor. | researchgate.net |

| Steric (e.g., molecular volume) | Reflects the size and shape requirements of the binding pocket. | researchgate.net |

| Hydrophobic (e.g., logP) | Determines the compound's ability to cross cell membranes and interact with hydrophobic regions of the receptor. | nih.gov |

Biological Activities and Mechanistic Investigations of N Benzyl N Butyl 9h Purin 6 Amine Analogues in Vitro Focus

Enzyme Modulation and Inhibition Studies

The structural characteristics of N-benzyl-N-butyl-9H-purin-6-amine analogues make them prime candidates for interaction with various enzymes, particularly those involved in purine (B94841) metabolism and cellular signaling pathways.

Interaction with Enzymes Involved in Purine Metabolism

The purine core of these compounds mimics endogenous purines, suggesting potential interactions with enzymes that metabolize these essential biomolecules. While direct studies on this compound are not available, research on related substituted purines indicates that they can act as inhibitors of enzymes such as purine nucleoside phosphorylase (PNP). The N6-benzyl group can fit into the active site of these enzymes, potentially leading to competitive inhibition.

Inhibition of Kinases (e.g., Cyclin-dependent kinases, Mitogen-activated protein kinases, Phosphoinositide 3-kinase)

A significant area of investigation for substituted purines is their role as kinase inhibitors. The purine ring can mimic the adenine (B156593) core of ATP, the primary substrate for kinases, leading to competitive inhibition at the ATP-binding site.

Cyclin-Dependent Kinases (CDKs):

Research has demonstrated that C-2 and N-9 substituted 6-benzylaminopurine (B1666704) derivatives can be potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Structure-activity relationship (SAR) studies have elucidated the importance of the substituents at these positions for inhibitory activity. For instance, compound 7b-iii (6-benzylamino-2-thiomorpholinyl-9-isopropylpurine) , an analogue with a different N9-alkyl group but retaining the N6-benzylamine, was identified as a highly active inhibitor of CDK2 with an IC50 of 0.9 µM. nih.gov This activity was found to be comparable to the well-known CDK inhibitor roscovitine (B1683857) and approximately 10-fold more potent than olomoucine. nih.gov

The nature of the substituent at the N9 position significantly influences the inhibitory potency. The SAR studies on these 6-benzylaminopurine derivatives provide a strong rationale for the potential of this compound and its analogues as CDK inhibitors. nih.gov

Interactive Table: CDK2 Inhibition by 6-benzylaminopurine Analogues

| Compound | N9-Substituent | C2-Substituent | CDK2 IC50 (µM) |

| 7b-i | Isopropyl | - | >100 |

| 7b-ii | Isopropyl | Morpholinyl | 10 |

| 7b-iii | Isopropyl | Thiomorpholinyl | 0.9 |

| 7b-iv | Isopropyl | Piperidinyl | 20 |

Data sourced from a study on C-2, N-9 substituted 6-benzylaminopurine derivatives. nih.gov

Topoisomerase Inhibition Assays

Substituted purine analogues have also been identified as a novel class of catalytic inhibitors of topoisomerase II. nih.govaacrjournals.org These enzymes are crucial for managing DNA topology during replication and transcription. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these purine-based inhibitors act by interfering with the enzyme's ATPase activity. nih.gov

A screening of a compound library identified a substituted purine, NSC35866 (an S6-substituted thioguanine analogue), as a catalytic inhibitor of human topoisomerase IIα. nih.gov Further studies on other substituted purines, including O6-benzylguanine, have shown that substitution at the C6 position is a key determinant for topoisomerase II inhibition. nih.govaacrjournals.org These compounds were found to inhibit the DNA-stimulated ATPase activity of the enzyme. nih.gov

While no direct topoisomerase inhibition data exists for this compound, the findings for other C6-substituted purines suggest that it could potentially exhibit similar inhibitory activity. The benzyl (B1604629) group at the N6 position could play a crucial role in binding to the ATPase domain of topoisomerase II. nih.gov

Receptor Ligand Binding and Functional Assays

The structural similarity of this compound analogues to adenosine (B11128), a key signaling molecule, makes them interesting candidates for interaction with purinergic receptors, particularly adenosine receptors.

Purinergic Receptor Agonism and Antagonism

Purinergic receptors are a family of receptors activated by purine nucleotides and nucleosides like ATP and adenosine. They are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The general structure of this compound suggests it is more likely to interact with P1 receptors due to its similarity to adenosine.

Adenosine Receptor (A1, A2A, A3) Affinity and Selectivity

Extensive research has been conducted on N6-substituted adenosine derivatives to explore their affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov These studies have revealed that the nature of the substituent at the N6 position is a critical determinant of receptor affinity and selectivity.

Generally, substitution at the N6 position with a benzyl group or substituted benzyl groups tends to increase selectivity for the A3 adenosine receptor. nih.gov Numerous N6-arylmethyl analogues have been shown to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov

For example, studies on a range of N6-substituted adenosine derivatives have demonstrated that compounds with N6-benzyl substitutions can act as agonists at the A3 receptor. nih.gov The presence of the N-butyl group at the N9 position in this compound would further modulate its interaction with the receptor, potentially influencing both affinity and efficacy.

Interactive Table: Adenosine Receptor Affinity of N6-Substituted Analogues

| Compound Type | General Substitution | Primary Receptor Affinity |

| N6-Alkyl/Cycloalkyl Adenosines | Small alkyl or cycloalkyl groups at N6 | A1 Receptor nih.gov |

| N6-Benzyl Adenosines | Benzyl or substituted benzyl at N6 | A3 Receptor nih.gov |

| 2-Substituted Adenosines | Ethers, secondary amines, or alkynes at C2 | A2A Receptor nih.gov |

This table summarizes general trends observed in structure-activity relationship studies of adenosine receptor ligands. nih.gov

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (In Vitro)

Analogues of this compound, specifically those with substitutions at the C6 and N9 positions of the purine ring, have demonstrated notable antitumor activities in preclinical in vitro models. nih.govresearchgate.net Research has focused on their ability to inhibit the growth of cancer cells and to trigger apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.

Studies have shown that certain series of these compounds exhibit significant cytotoxic effects against human cancer cell lines. For instance, testing against A549 and H1299 lung cancer cell lines revealed that several series of related heterocyclic compounds achieved cancer cell growth inhibition in the range of 70.0% to 90.0%. researchgate.net

The induction of apoptosis is a hallmark of many effective anticancer agents. Investigations into related N-substituted compounds have confirmed their pro-apoptotic capabilities. One study on substituted 2-hydroxy-N-(arylalkyl)benzamides found that the compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide could reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent fashion. nih.gov This was evidenced by an increase in apoptotic markers, such as the activation of caspases and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Similarly, a study on 1-benzylpyrrolidin-3-ol analogues identified lead compounds that selectively induced apoptosis in human leukemia (HL-60) cells, with minimal effect on non-cancerous cells. monash.edu The treated cells displayed characteristic apoptotic features like membrane blebbing and nuclear condensation. monash.edu

Table 1: Antiproliferative and Apoptosis-Inducing Effects of Related Analogues (In Vitro)

| Compound Class/Analogue | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| N-arylalkylbenzamides | G361 (melanoma) | Reduced proliferation, induced apoptosis, caspase activation, PARP cleavage. nih.gov | nih.gov |

| 1-benzylpyrrolidin-3-ol analogues | HL-60 (leukemia) | Selective cytotoxicity, apoptosis induction. monash.edu | monash.edu |

| Benzo heterocyclic amine derivatives | A549, H1299 (lung cancer) | Growth inhibition of 70.0% to 90.0%. researchgate.net | researchgate.net |

| 6,9-disubstituted purines | Not specified | Described as having antitumor activity. nih.govresearchgate.net | nih.govresearchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal, Antileishmanial)

The therapeutic utility of this compound analogues extends to infectious diseases, with various derivatives demonstrating efficacy against bacteria, fungi, and protozoan parasites.

Antibacterial Activity: 6,9-disubstituted purines have been identified as potential antibacterial agents. nih.govresearchgate.net Further research into related structures, such as N-(benzyl)chitosan derivatives, has shown activity against plant pathogenic bacteria, including Agrobacterium tumefaciens and Erwinia carotovora, suggesting a broader potential for the N-benzyl structural motif in developing antibacterial compounds. researchgate.net

Antifungal Activity: Several analogues have shown promising broad-spectrum antifungal properties. A study focused on 6-substituted HMA (hexamethylene amiloride) analogs identified compounds with potent activity against a panel of pathogenic fungi. nih.gov Specifically, certain benzofuran (B130515) HMA analogs were active against all tested fungal isolates, including Cryptococcus neoformans and various Candida species, with Minimum Inhibitory Concentrations (MICs) as low as <2 µg/mL. nih.gov These findings highlight the potential of these scaffolds for developing new antifungal therapies, even against multidrug-resistant strains. nih.gov

Antileishmanial Activity: Leishmaniasis, a parasitic disease, is another target for purine-based compounds. Research has described 6,9-disubstituted purines as possessing antileishmanial properties. nih.govresearchgate.net More specifically, a series of symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes were found to be active against Leishmania promastigotes at low micromolar concentrations, with 50% effective concentrations (EC50) ranging from 1.57 to 8.30 μM. nih.gov These compounds were shown to drastically reduce intracellular infections by inducing significant morphological changes and increasing membrane permeability in the parasites. nih.gov

Table 2: Antimicrobial Activities of Related Analogues (In Vitro)

| Activity Type | Compound Class/Analogue | Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antibacterial | 6,9-disubstituted purines | Not specified | Described as having antibacterial activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Antifungal | 6-(2-benzofuran) HMA analogs | Cryptococcus neoformans, Candida spp. | Broad-spectrum activity with MICs <2 µg/mL to 16 µg/mL. nih.gov | nih.gov |

| Antileishmanial | Symmetric Au(I) benzyl N-heterocyclic carbenes | Leishmania amazonensis, L. braziliensis | Active at low micromolar concentrations (EC50: 1.57-8.30 μM). nih.gov | nih.gov |

Antiviral Activities against DNA and RNA Viruses

The structural similarity of purine analogues to endogenous nucleosides makes them prime candidates for antiviral drug development. These compounds can interfere with the viral replication cycle, which is highly dependent on nucleic acid synthesis.

In vitro studies have demonstrated that derivatives of this compound and related heterocyclic structures possess broad-spectrum antiviral activity against both DNA and RNA viruses. researchgate.net A series of novel unsaturated benzo heterocyclic amine derivatives showed potent activity, particularly those with electron-withdrawing substituents, which had a greater effect against RNA viruses. researchgate.net

For RNA viruses, a notable strategy involves the dual targeting of viral RNA-dependent RNA polymerase (RdRp) and host cell enzymes. nih.govacs.org For example, 6'-fluorinated aristeromycin (B1667592) analogues, which are structurally related to purines, were designed for this purpose. These compounds exhibited potent antiviral activity against a range of RNA viruses, including coronaviruses (MERS-CoV, SARS-CoV), chikungunya virus, and Zika virus. nih.govacs.org

The mechanism for many purine nucleoside analogues against DNA viruses involves the inhibition of viral DNA synthesis. nih.gov Compounds like acyclovir (B1169) and vidarabine (B1017) are phosphorylated within the host cell to their active triphosphate forms. nih.gov This active metabolite then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain, leading to premature chain termination because they lack a 3'-hydroxyl group. nih.govnih.gov

Table 3: Antiviral Activities of Related Analogues (In Vitro)

| Virus Type | Compound Class/Analogue | Target Virus(es) | Mechanism of Action (if specified) | Reference(s) |

|---|---|---|---|---|

| DNA & RNA Viruses | Unsaturated benzo heterocyclic amines | Wide range of DNA and RNA viruses | Broad-spectrum antiviral activity. researchgate.net | researchgate.net |

| RNA Viruses | 6'-fluorinated-aristeromycin analogues | MERS-CoV, SARS-CoV, Chikungunya, Zika | Inhibition of host cell SAH hydrolase; potential inhibition of viral RdRp. nih.govacs.org | nih.govacs.org |

| DNA Viruses | Acyclic purine nucleoside analogues (e.g., Acyclovir) | Herpesviruses (HSV, VZV) | Inhibition of viral DNA synthesis via chain termination. nih.gov | nih.gov |

| DNA Viruses | Purine nucleoside analogues (e.g., Vidarabine) | HSV, VZV, CMV | Competitive inhibition of viral DNA polymerases. nih.gov | nih.gov |

Investigation of Interactions with Nucleic Acids (DNA and RNA Synthesis/Function)

The primary mechanism by which many this compound analogues exert their biological effects is through interaction with nucleic acids, either directly or by targeting the enzymes responsible for their synthesis and function.

Direct interaction with DNA has been observed. Certain synthesized heterocyclic compounds, related to the purine scaffold, have shown good DNA binding constants, with values reported in the range of 1.3 × 10³ to 11.90 × 10⁵ M⁻¹. researchgate.net This suggests that these molecules can intercalate into or bind to the grooves of the DNA double helix, potentially disrupting DNA replication and transcription.

A more common mechanism is the inhibition of enzymes critical for nucleic acid synthesis. As discussed in the antiviral section, many purine analogues function as antimetabolites. nih.gov After intracellular phosphorylation, they mimic natural nucleoside triphosphates and are incorporated into nascent DNA or RNA strands by viral polymerases. nih.govnih.gov This incorporation can halt the elongation of the nucleic acid chain, thereby inhibiting viral replication. nih.govnih.gov This mechanism is central to the activity of antivirals like acyclovir and ganciclovir. nih.gov

Furthermore, these analogues can act as competitive inhibitors of the enzymes themselves. Vidarabine's triphosphate derivative, for instance, competitively inhibits viral DNA-dependent DNA polymerases. nih.gov Other agents, like Foscarnet, inhibit DNA polymerase through a different mechanism, by blocking the pyrophosphate binding site on the enzyme, which prevents the cleavage of pyrophosphate from incoming deoxynucleotide triphosphates and stalls DNA synthesis. nih.gov The study of how these base analogues are recognized and processed by cellular machinery indicates that their incorporation can lead to DNA strand breaks, triggering repair pathways that can contribute to cytotoxicity in targeted cells. nih.gov

Computational Chemistry and Molecular Modeling Studies of N Benzyl N Butyl 9h Purin 6 Amine and Its Interactions

Molecular Docking Simulations for Ligand-Target Binding Site Analysis

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. For N-benzyl-N-butyl-9H-purin-6-amine, the primary targets of interest are cytokinin receptors, such as the Arabidopsis thaliana histidine kinase 4 (AHK4). Docking simulations are crucial for identifying the specific amino acid residues within the receptor's binding pocket that interact with the ligand and for characterizing the nature of these interactions.

Key interactions, extrapolated from studies on similar cytokinin ligands binding to the AHK4 receptor, are detailed below. researchgate.net

| Interacting Residue in AHK4 (Example) | Type of Interaction | Moiety of this compound Involved |

| Asp262 | Hydrogen Bond | Purine (B94841) Ring (N6-amino and N1) |

| Thr278 | Hydrogen Bond | Purine Ring (N3) |

| Leu284 | Hydrophobic Interaction | Benzyl (B1604629) Group |

| Val253 | Hydrophobic Interaction | Butyl Group |

| Phe201 | Hydrophobic Interaction | Benzyl Group |

This table is illustrative and based on findings for structurally related cytokinins. Specific interactions for this compound would require a dedicated docking study.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide valuable data on molecular geometry, electron distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, quantum chemical calculations can predict its most stable conformation and the distribution of electrostatic potential on its surface. The molecular electrostatic potential map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. This information is vital for understanding how the molecule will interact with the amino acid residues in the receptor's binding site. Analysis of the HOMO and LUMO energies can further elucidate the molecule's ability to donate or accept electrons during interactions, which is fundamental to its binding and activation mechanism. nih.gov

| Calculated Electronic Property | Significance in Molecular Interactions |

| HOMO Energy | Represents the ability to donate electrons; a higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Represents the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential | Maps the charge distribution, identifying sites for electrostatic interactions and hydrogen bonding. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and ability to engage in polar interactions. |

Pharmacophore Modeling and Virtual Screening for Identification of Novel Bioactive Scaffolds

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for cytokinin activity, derived from active compounds like this compound, would typically include features such as hydrogen bond acceptors (e.g., the nitrogen atoms in the purine ring), hydrogen bond donors (e.g., the N6-amine proton), and hydrophobic regions (representing the benzyl and butyl substituents). nih.gov

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of diverse molecules that possess the required pharmacophoric features and are therefore predicted to have a similar biological activity. This approach is highly valuable for discovering novel chemical scaffolds that could be developed into new plant growth regulators or other bioactive agents, moving beyond the traditional purine-based structures. mdpi.com

Molecular Dynamics Simulations for Understanding Ligand-Protein Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com An MD simulation of the this compound-AHK4 complex would provide critical insights into the stability of the binding pose predicted by docking.

By simulating the complex in a solvated, physiological-like environment, researchers can observe the flexibility of both the ligand and the protein. Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation time and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These simulations are essential for understanding the conformational changes induced by ligand binding and for confirming the dynamic stability of the ligand within the receptor's active site. mdpi.comyoutube.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on N-benzyl-N-butyl-9H-purin-6-amine and its Analogues

Research into N-substituted purine (B94841) derivatives has revealed a wide spectrum of biological activities. While direct research on this compound is limited in the public domain, extensive studies on its close analogues provide significant insights. For instance, N6-benzyladenosine (N-benzyl-9H-purin-6-amine) is a well-known synthetic cytokinin used in agriculture to stimulate cell division and growth. wikipedia.org Beyond its role in plant biology, it has been investigated as an anticancer agent, showing the ability to induce apoptosis in leukemia cell lines and selectively target glioma cells. nih.gov

Analogues with substitutions at the N9 position, which is structurally analogous to the position of the butyl group in the target compound, have been synthesized and evaluated for various therapeutic properties. The synthesis of 6,9-disubstituted purines is a key area of research, with studies on compounds like N-benzyl-9-isopropyl-9H-purin-6-amine demonstrating their potential as antibacterial, antileishmanial, and antitumor agents. researchgate.netnih.gov The synthetic routes to these molecules often involve the reaction of a 6-halopurine with the corresponding amine. For example, N-benzyl-9-isopropyl-9H-purin-6-amine was prepared by reacting 6-chloro-9-isopropyl-9H-purine with benzylamine (B48309). nih.gov

Furthermore, research on trisubstituted purines, such as 6,8,9-trisubstituted derivatives, has yielded compounds with potent cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer. nih.gov These findings underscore the versatility of the purine core and the profound impact of its substitution pattern on biological function.

Identification of Promising Structural Features for Future Design and Optimization

The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. Analysis of various analogues allows for the identification of key structural features that can guide future drug design efforts.

The N6-Substituent: The N6-benzyl group is a critical feature. Its aromatic ring can participate in hydrophobic and π-π stacking interactions within enzyme active sites. researchgate.net Studies on N6-benzyladenosine analogues in colorectal cancer cells have shown that modifications to this benzyl (B1604629) group can significantly impact antiproliferative effects and the ability to inhibit enzymes like farnesyl pyrophosphate synthase (FPPS). nih.gov

The N9-Substituent: The alkyl group at the N9 position, such as the butyl group in the title compound, influences properties like lipophilicity and steric bulk. Enhancing lipophilicity can potentially improve membrane permeability. The synthesis of various N9-substituted purines is crucial for exploring how this position modulates activity. researchgate.netnih.gov

Substitutions at Other Positions (C2, C8): Research on 2,6,9-trisubstituted purines indicates that incorporating groups at the C2 and C8 positions can lead to potent and selective anticancer agents. nih.gov For instance, the introduction of an arylpiperidine moiety has been shown to be essential for significant anticancer activity in certain purine derivatives. nih.gov

A summary of key structural features and their observed impact on activity is presented below.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

| N6 | Benzyl, Substituted Benzyl | Crucial for anticancer activity, interaction with hydrophobic pockets, inhibition of enzymes like FPPS. | nih.gov |

| N9 | Alkyl (e.g., Isopropyl, Ethyl) | Modulates lipophilicity, steric hindrance, and overall biological profile (e.g., antitumor, antibacterial). | nih.gov |

| C2, C6, C8 | Arylpiperidine, Phenyl | Introduction of diverse substituents at these positions can lead to potent and selective kinase inhibitors and anticancer agents. | nih.govnih.gov |

| C6 | Thio-benzyl (benzylsulfanyl) | Thiopurine analogues exhibit a broad range of pharmacological activities, including cytotoxic effects. | researchgate.net |

Outlook on Novel Synthetic Methodologies for Expanding Purine Libraries

The generation of diverse purine libraries is essential for discovering new lead compounds. Modern organic synthesis offers several powerful strategies to achieve this. nih.gov

Future efforts will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Buchwald-Hartwig reactions are invaluable for modifying halopurines, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at various positions on the purine ring. thieme.de

C-H Functionalization: The direct, regioselective functionalization of carbon-hydrogen bonds on the purine core represents a highly efficient and atom-economical approach to creating novel analogues, avoiding the need for pre-functionalized starting materials. thieme.de

Multi-component Reactions: Designing one-pot, multi-component reactions to assemble the purine scaffold or introduce multiple substituents simultaneously can significantly accelerate the synthesis of diverse compound libraries.

Biocatalysis: The use of enzymes, such as nucleoside phosphorylases, offers a green and highly selective alternative for synthesizing purine nucleosides and their analogues. rsc.org Integrating synthetic biology with classical chemical synthesis is expected to be a transformative approach for creating complex purine derivatives. rsc.org

Advanced Reaction Conditions: The use of enabling technologies like microwave irradiation or ultrasound has been shown to shorten reaction times and improve yields in the synthesis of purine derivatives. nih.gov

Exploration of New Biological Targets and Therapeutic Applications for Purine Derivatives

The structural similarity of purine derivatives to endogenous purines like adenine (B156593) and guanine (B1146940) allows them to interact with a wide range of biological targets, making them a rich source of potential therapeutics for numerous diseases. nih.govrsc.org

Future research should continue to explore:

Kinase Inhibition: Many purine analogues function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets include cyclin-dependent kinases (CDKs), Src, and VEGFR2, making this a promising avenue for developing new anticancer drugs. nih.gov

Epigenetic Targets: Purine-based compounds could be designed to target enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases, which are implicated in various cancers and other diseases.

Viral Enzymes: The de novo synthesis of purines is essential for the replication of many viruses, making the enzymes in this pathway attractive targets for broad-spectrum antiviral drugs. frontiersin.org

Metabolic Enzymes: Targeting enzymes in purine metabolism, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) or farnesyl pyrophosphate synthase (FPPS), has shown promise for developing immunosuppressive, antiviral, and anticancer agents. nih.govfrontiersin.org

Purinergic Receptors: As mimics of adenosine (B11128), purine derivatives can be designed to modulate purinergic receptors (e.g., adenosine and P2Y receptors), which play roles in inflammation, pain, and cardiovascular function.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design process. sysrevpharm.orgnih.gov The integration of these methods is crucial for advancing the development of this compound analogues.

Key computational strategies include:

Molecular Docking and Virtual Screening: These methods are used to predict the binding mode and affinity of large libraries of virtual compounds against a specific biological target. frontiersin.org This allows for the rapid identification of promising hit compounds for synthesis and biological testing. nih.gov For example, docking has been used to identify potential purine isosteres as inhibitors of COX-2. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide detailed insights into the steric and electrostatic features required for optimal activity, guiding the design of more potent analogues. sysrevpharm.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. springernature.com This can help to assess the stability of the binding pose predicted by docking and to understand the conformational changes that occur upon ligand binding.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. springernature.com This helps to prioritize compounds with more favorable drug-like properties and reduce late-stage attrition in the drug development pipeline.

By combining these computational approaches with synthetic chemistry and biological evaluation, researchers can accelerate the iterative cycle of drug design, leading to the more rapid discovery of optimized purine derivatives with therapeutic potential. frontiersin.orgresearchgate.net

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-benzyl-N-butyl-9H-purin-6-amine, and how can purity be optimized? A: The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. Starting from 6-chloropurine, sequential substitutions at the N6 and N9 positions are performed using benzylamine and butyl halides under inert conditions. Key steps include:

- N6-Benzylation : Reaction of 6-chloropurine with benzylamine in anhydrous DMF at 80°C for 12 hours .

- N9-Butylation : Alkylation of the intermediate with butyl bromide using NaH as a base in THF, followed by purification via flash chromatography (cyclohexane:ethyl acetate, 3:7) .

Purity optimization requires rigorous solvent removal, use of anhydrous reagents, and characterization by 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Advanced Synthesis: Reaction Condition Optimization

Q: How do reaction temperature and solvent polarity influence the regioselectivity of this compound synthesis? A: Regioselectivity is highly sensitive to solvent polarity and temperature:

- Polar aprotic solvents (e.g., DMF) favor N6 substitution due to stabilization of the transition state, while non-polar solvents (e.g., THF) promote N9 alkylation .

- Lower temperatures (0–25°C) reduce side reactions like over-alkylation, whereas higher temperatures (80–100°C) accelerate substitution but risk decomposition. Kinetic studies using HPLC tracking are recommended to identify optimal conditions .

Structural Characterization Techniques

Q: What advanced spectroscopic and crystallographic methods are used to resolve ambiguities in the compound’s tautomeric forms? A:

- NMR Spectroscopy : 15N NMR and 2D NOESY can distinguish between amino and imino tautomers by identifying proton coupling patterns and spatial interactions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are employed for single-crystal analysis to unambiguously assign substituent positions and confirm tautomeric states. For example, a recent study resolved N-benzyl-9-isopropyl-9H-purin-6-amine’s structure with 0.84 Å resolution .

- DFT Calculations : Computational modeling (e.g., Gaussian) predicts tautomer stability, validated against experimental data .

Biological Activity Profiling

Q: How do researchers design assays to evaluate the acetylcholinesterase (AChE) inhibition potential of this compound derivatives? A:

- In vitro AChE inhibition : Use the Ellman assay with acetylthiocholine as a substrate. Compounds are tested at 10–100 µM concentrations, and IC50 values are calculated from dose-response curves .

- Structure-Activity Relationship (SAR) : Systematic variation of benzyl/butyl substituents (e.g., electron-withdrawing groups on benzyl) identifies critical functional groups. For instance, 4-chloro substitution enhances AChE binding affinity by 30% compared to unsubstituted analogs .

Addressing Data Contradictions in Biological Studies

Q: How can conflicting reports on the anticancer activity of this compound derivatives be resolved? A: Contradictions often arise from differences in:

- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify selective toxicity .

- Tautomeric equilibria : Use pH-controlled assays (e.g., buffered media at pH 6.5–7.4) to stabilize dominant tautomers, as tautomer ratios affect target binding .

- Metabolic stability : Perform liver microsome studies to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

Computational Modeling for Target Identification

Q: What computational strategies are used to predict the molecular targets of this compound? A:

- Molecular docking : AutoDock Vina screens the compound against kinase or protease libraries, prioritizing targets with binding energies < −8 kcal/mol .

- Pharmacophore modeling : MOE software identifies essential interaction motifs (e.g., purine N1/N3 hydrogen bonds) shared with known kinase inhibitors .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, filtering targets with RMSD < 2 Å .

Analytical Method Development

Q: How can HPLC-MS be optimized for quantifying this compound in complex biological matrices? A:

- Column selection : C18 columns (2.6 µm particle size) provide optimal resolution for purine analogs .

- Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 15 min) enhances peak symmetry .

- MS detection : ESI+ mode with m/z 310.2 [M+H]+ and fragment ions at m/z 176.1 (purine core) ensures specificity. LOQ of 0.1 ng/mL is achievable with triple-quadrupole systems .

Mechanistic Studies on Enzyme Inhibition

Q: What biophysical techniques elucidate the mechanism of AChE inhibition by this compound? A:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to determine affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during inhibitor-enzyme binding, revealing hydrophobic vs. hydrogen-bonding contributions .

- X-ray co-crystallography : Resolves inhibitor-AChE complexes at 1.8–2.2 Å resolution, identifying critical interactions (e.g., π-stacking with Trp86) .

Advanced Crystallographic Analysis

Q: How does Mercury CSD 2.0 facilitate the analysis of this compound’s crystal packing patterns? A: Mercury’s Materials Module enables:

- Intermolecular interaction mapping : Identifies dominant packing motifs (e.g., π-π stacking between benzyl groups) .

- Void analysis : Calculates solvent-accessible volumes to assess crystallinity and stability .

- Packing similarity : Compares the compound’s lattice with related purines (e.g., N-benzyl-9-isopropyl analogs) to predict polymorphism risks .

Addressing Synthetic Byproduct Formation

Q: What strategies minimize N7-alkylation byproducts during the synthesis of this compound? A:

- Protecting groups : Use trityl chloride to block the N9 position before benzylation, reducing N7 competition .

- Microwave-assisted synthesis : Shortens reaction times (10 min vs. 12 h), reducing thermal degradation and byproduct formation .

- HPLC-guided optimization : Monitor reactions in real-time to adjust stoichiometry (e.g., 1.2 eq benzylamine) and quench prematurely if byproducts exceed 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.